molecular formula C16H12N2OS B14800345 3-(3-formyl-10H-phenothiazin-10-yl)propanenitrile

3-(3-formyl-10H-phenothiazin-10-yl)propanenitrile

Cat. No.: B14800345
M. Wt: 280.3 g/mol
InChI Key: LYNCQNWSDSMZMG-UHFFFAOYSA-N
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Description

3-(3-Formyl-10H-phenothiazin-10-yl)propanenitrile is a phenothiazine derivative featuring a formyl (-CHO) group at position 3 of the heterocyclic ring and a propanenitrile (-CH₂CH₂CN) substituent at position 10 (N-atom). The phenothiazine core provides a planar, electron-rich aromatic system, while the formyl and nitrile groups introduce distinct electronic and steric properties.

Properties

Molecular Formula

C16H12N2OS

Molecular Weight

280.3 g/mol

IUPAC Name

3-(3-formylphenothiazin-10-yl)propanenitrile

InChI

InChI=1S/C16H12N2OS/c17-8-3-9-18-13-4-1-2-5-15(13)20-16-10-12(11-19)6-7-14(16)18/h1-2,4-7,10-11H,3,9H2

InChI Key

LYNCQNWSDSMZMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=C(S2)C=C(C=C3)C=O)CCC#N

Origin of Product

United States

Preparation Methods

The synthesis of 3-(3-formyl-10H-phenothiazin-10-yl)propanenitrile typically involves the reaction of phenothiazine derivatives with appropriate reagents to introduce the formyl and propanenitrile groups. The specific synthetic routes and reaction conditions can vary, but common methods include:

Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency and efficiency .

Chemical Reactions Analysis

3-(3-formyl-10H-phenothiazin-10-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various derivatives of the original compound with modified functional groups .

Scientific Research Applications

3-(3-formyl-10H-phenothiazin-10-yl)propanenitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-formyl-10H-phenothiazin-10-yl)propanenitrile involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electron donor or acceptor, influencing redox reactions and cellular processes. Its effects are mediated through interactions with enzymes, receptors, and other biomolecules, leading to various biological outcomes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Analysis and Functional Group Impact

Table 1: Key Structural Features of Phenothiazine Derivatives
Compound Name Substituents (Position) Functional Groups Key Properties References
3-(3-Formyl-10H-phenothiazin-10-yl)propanenitrile Propanenitrile (10), Formyl (3) -CN, -CHO Electron-withdrawing effects, polar
2-((10-Alkyl-10H-phenothiazin-3-yl)methylene)malononitrile Methylene-malononitrile (3) -C(CN)₂ Strong electron-withdrawing, planar
3-(10H-Phenothiazin-10-yl)propanenitrile Propanenitrile (10) -CN Moderate polarity, alkyl chain flexibility
2-(10H-Phenothiazin-10-yl)acetic acid Acetic acid (10) -COOH High polarity, acidic
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine Ethynyl-4-nitrobenzene (10) -C≡C-C₆H₄-NO₂ Rigid conjugation, strong electron withdrawal
Key Observations :
  • Steric Considerations: The propanenitrile chain at position 10 offers flexibility, contrasting with rigid ethynyl spacers in 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine .
  • Reactivity : The formyl group enables nucleophilic additions (e.g., condensation reactions), while the nitrile group can undergo hydrolysis to carboxylic acids or participate in click chemistry, distinguishing it from acetic acid derivatives .
Challenges :
  • The formyl group’s sensitivity to oxidation necessitates inert conditions during synthesis.
  • Propanenitrile’s linear chain may complicate crystallization compared to bulkier substituents .

Physicochemical and Crystallographic Properties

Table 2: Comparative Physicochemical Data
Compound Crystal System Space Group Solubility Notable Features
3-(3-Formyl-10H-phenothiazin-10-yl)propanenitrile Not reported Moderate in CHCl₃ Polar nitrile and formyl groups
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine Triclinic P1 Low in polar solvents Rigid ethynyl linker, nitro group
2-(10H-Phenothiazin-10-yl)acetic acid High in water Acidic, hydrogen-bonding capacity
  • Crystallography: Ethynyl-nitrobenzene derivatives exhibit triclinic packing (P1 space group) with π-π stacking between phenothiazine and nitrobenzene moieties . The target compound’s nitrile group may promote dipole interactions, influencing crystal packing differently.

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